molecular formula C20H18N6O3S B2362464 2-(benzylsulfanyl)-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536983-83-2

2-(benzylsulfanyl)-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2362464
M. Wt: 422.46
InChI Key: AMKAFAVFUWAOLI-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their phosphodiesterase (PDE 4B) inhibitory activity and bronchodilation ability .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, generating a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has a relatively simple structure and is remarkably versatile. The ring system of triazolopyrimidines is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .


Chemical Reactions Analysis

The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds, with meta and para positions leading to improved activity compared to the ortho position .


Physical And Chemical Properties Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry due to its structural similarities with the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Fluorescent Properties and Applications

One area of research focuses on the synthesis of derivatives related to the triazolopyrimidine family and studying their fluorescent properties. Compounds within this family have been applied as fluorescent whiteners on polyester fibers, showing satisfactory results. This application suggests potential for the development of new materials with enhanced optical properties for industrial use (Rangnekar & Shenoy, 1987).

Antimicrobial and Antioxidant Activities

Another significant application is in the realm of antimicrobial and antioxidant activities. A study detailed the synthesis of a series of triazolopyrimidine derivatives, emphasizing their evaluated antimicrobial and antioxidant properties. This research highlights the compound's potential as a scaffold for developing new antimicrobial agents with added antioxidant benefits, which could be valuable in pharmaceutical and agricultural sectors (Gilava et al., 2020).

Antihypertensive Activity

Research has also explored the antihypertensive activity of pyrimidine derivatives, indicating the potential of these compounds in the development of new treatments for hypertension. The study synthesized a series of compounds, testing them for their ability to lower blood pressure in animal models. The findings suggest that derivatives of the triazolopyrimidine family could serve as a basis for new antihypertensive drugs (Alam et al., 2010).

Supramolecular Assemblies

Furthermore, the synthesis and investigation of novel pyrimidine derivatives for co-crystallization with crown ethers have been studied, revealing their potential in forming hydrogen-bonded supramolecular assemblies. This application is significant in the field of materials science, especially for the development of new molecular recognition systems and sensors (Fonari et al., 2004).

properties

IUPAC Name

2-benzylsulfanyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-12-16(18(21)27)17(14-7-9-15(10-8-14)26(28)29)25-19(22-12)23-20(24-25)30-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H2,21,27)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKAFAVFUWAOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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